molecular formula C10H18ClNO3 B1436263 Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride CAS No. 1803561-13-8

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride

Cat. No.: B1436263
CAS No.: 1803561-13-8
M. Wt: 235.71 g/mol
InChI Key: JNNPOVKZKNFHCP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the construction of the pyridine ring. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

  • Step 1: Synthesis of the Furan Ring

    • Starting material: 2,5-dimethylfuran
    • Reagents: Bromine, Sodium hydroxide
    • Conditions: Reflux in an organic solvent
  • Step 2: Construction of the Pyridine Ring

    • Starting material: 2,5-dimethylfuran derivative
    • Reagents: Ammonium acetate, Acetic acid
    • Conditions: Heating under reflux
  • Step 3: Esterification and Hydrochloride Formation

    • Starting material: Pyridine-furan derivative
    • Reagents: Methanol, Hydrochloric acid
    • Conditions: Reflux in methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Chromic acid

    Reduction: Sodium borohydride, Lithium aluminum hydride

    Substitution: Halogenating agents, Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a model compound for studying heterocyclic chemistry and reaction mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate
  • Octahydrofuro[3,2-b]pyridine derivatives
  • Furan-pyridine fused ring compounds

Uniqueness

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

methyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-6-3-4-8-7(11-6)5-9(14-8)10(12)13-2;/h6-9,11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPOVKZKNFHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(N1)CC(O2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-13-8
Record name Furo[3,2-b]pyridine-2-carboxylic acid, octahydro-5-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803561-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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